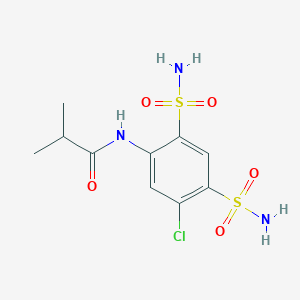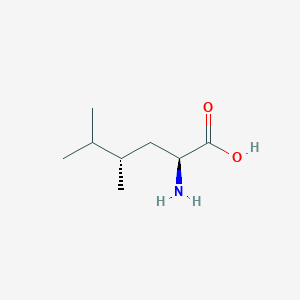
(2S,4S)-2-amino-4,5-dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2-amino-4,5-dimethylhexanoic acid is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of two chiral centers, which contribute to its stereochemical complexity and potential for diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4,5-dimethylhexanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common approach is the asymmetric synthesis from chiral pool compounds such as amino acids or carbohydrates . Another method involves the use of chiral auxiliaries or asymmetric catalysis to achieve the desired enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative chromatography and crystallization-based methods are often employed to separate and purify the desired enantiomer from racemic mixtures .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-2-amino-4,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2S,4S)-2-amino-4,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S,4S)-2-amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand for various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-2-amino-4,5-dimethylhexanoic acid: This is a diastereomer of (2S,4S)-2-amino-4,5-dimethylhexanoic acid with different stereochemistry at the 4th carbon.
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another chiral amino acid derivative with similar structural features.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties.
Propiedades
Número CAS |
775275-02-0 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7-/m0/s1 |
Clave InChI |
VBGFCDFZIZPMLN-BQBZGAKWSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](C(=O)O)N)C(C)C |
SMILES canónico |
CC(C)C(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
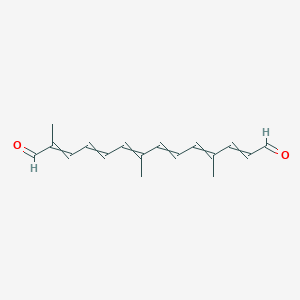

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
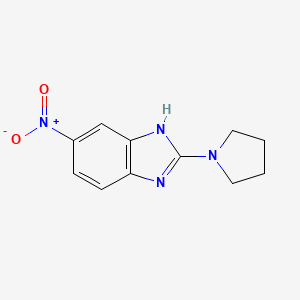
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
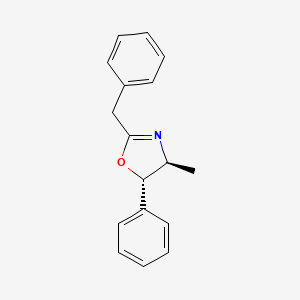

methyl}pyridine](/img/structure/B14219795.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14219799.png)
